molecular formula C31H23ClN4O B10801112 7-Chloro-2-((E)-2-{3-[4-(2-methyl-imidazo[4,5-c]pyridin-1-yl)-phenoxymethyl]-phenyl}-vinyl)-quinoline

7-Chloro-2-((E)-2-{3-[4-(2-methyl-imidazo[4,5-c]pyridin-1-yl)-phenoxymethyl]-phenyl}-vinyl)-quinoline

Cat. No.: B10801112
M. Wt: 503.0 g/mol
InChI Key: ZKHUZIGQNHJVGZ-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP-96486 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

    Formation of the quinoline core: This is typically achieved through a series of condensation reactions involving aniline derivatives and aldehydes.

    Introduction of the phenoxy group: This step involves the reaction of the quinoline core with a phenol derivative under basic conditions.

    Final modifications:

Industrial Production Methods

Industrial production of CP-96486 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

CP-96486 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of CP-96486 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

CP-96486 has a wide range of scientific research applications, including:

Mechanism of Action

CP-96486 exerts its effects by binding to and inhibiting the LTD4 and PAF receptors. This prevents the activation of these receptors by their natural ligands, thereby reducing the inflammatory response. The molecular targets of CP-96486 include the LTD4 receptor, which is involved in bronchoconstriction and mucus production, and the PAF receptor, which plays a role in platelet aggregation and inflammation .

Comparison with Similar Compounds

CP-96486 is unique in its ability to simultaneously antagonize both LTD4 and PAF receptors, making it a balanced and potent anti-inflammatory agent. Similar compounds include:

CP-96486 stands out due to its dual antagonistic properties, which provide a broader spectrum of anti-inflammatory effects compared to compounds that target only one receptor .

Properties

Molecular Formula

C31H23ClN4O

Molecular Weight

503.0 g/mol

IUPAC Name

7-chloro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]quinoline

InChI

InChI=1S/C31H23ClN4O/c1-21-34-30-19-33-16-15-31(30)36(21)27-11-13-28(14-12-27)37-20-23-4-2-3-22(17-23)5-9-26-10-7-24-6-8-25(32)18-29(24)35-26/h2-19H,20H2,1H3/b9-5+

InChI Key

ZKHUZIGQNHJVGZ-WEVVVXLNSA-N

Isomeric SMILES

CC1=NC2=C(N1C3=CC=C(C=C3)OCC4=CC(=CC=C4)/C=C/C5=NC6=C(C=CC(=C6)Cl)C=C5)C=CN=C2

Canonical SMILES

CC1=NC2=C(N1C3=CC=C(C=C3)OCC4=CC(=CC=C4)C=CC5=NC6=C(C=CC(=C6)Cl)C=C5)C=CN=C2

Origin of Product

United States

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